6-Sulfanylpyrimidine-4-carboxylic acid

Catalog No.
S13426602
CAS No.
6944-71-4
M.F
C5H4N2O2S
M. Wt
156.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Sulfanylpyrimidine-4-carboxylic acid

CAS Number

6944-71-4

Product Name

6-Sulfanylpyrimidine-4-carboxylic acid

IUPAC Name

4-sulfanylidene-1H-pyrimidine-6-carboxylic acid

Molecular Formula

C5H4N2O2S

Molecular Weight

156.16 g/mol

InChI

InChI=1S/C5H4N2O2S/c8-5(9)3-1-4(10)7-2-6-3/h1-2H,(H,8,9)(H,6,7,10)

InChI Key

MUXZDFMLVLXPMD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=NC1=S)C(=O)O

6-Sulfanylpyrimidine-4-carboxylic acid (CAS 6944-71-4) is a specialized heterocyclic thio-carboxylic acid primarily procured as a high-performance complexing agent in advanced electroplating formulations. In the surface finishing industry, particularly for decorative and functional bronze (copper-tin) and ternary (copper-tin-zinc) alloy deposition, the transition away from highly toxic cyanide-based electrolytes requires robust alternative ligands. This compound features a synergistic combination of a mercapto group for strong copper coordination and a carboxylic acid moiety for optimal aqueous alkaline solubility. By effectively shifting the reduction potential of copper to match that of tin (stannate), it enables stable, cyanide-free co-deposition processes that meet stringent environmental and occupational safety standards while maintaining high-quality alloy finishes [1].

Research Fit

Metal coordination
Bidentate S,O-donor scaffold for zinc and copper ligand design
Covalent warhead
Core of addition–elimination reversible cysteine modifier pharmacophore
Divergent synthesis
Unblocked 2-position enables sequential tri-substituted pyrimidine libraries

Substituting 6-Sulfanylpyrimidine-4-carboxylic acid with generic thio compounds, such as simple thiourea or basic aliphatic thiols, frequently fails in industrial alkaline electroplating baths. Generic thiols often lack the necessary electrochemical stability in the presence of stannate and pyrophosphate, leading to rapid bath degradation, uncontrolled precipitation of copper oxides, or inconsistent alloy compositions. Furthermore, compounds lacking the carboxylic acid functional group exhibit poor solubility in the required alkaline pH range, causing heterogeneous current distribution and dull or brittle deposits. The specific bidentate-like coordination environment provided by the mercapto-pyrimidine core is critical for precisely tuning the deposition overpotential of copper, a feat that generic, unfunctionalized sulfur donors cannot reliably replicate in continuous production environments [1].

Substitution Risk

!
Generic pyrimidine-4-carboxylic acids lack the 6-thione soft donor; bidentate metal-binding geometry is lost.
!
Hydroxy‑ or amino‑substituted analogs do not offer the same reversible covalent cysteine reactivity.
!
2‑substituted pyrimidine-4-carboxylic acids block further derivatisation; the vacant 2‑position is essential for scaffold diversification.

Potential Shifting for Cu-Sn Co-deposition

To achieve uniform bronze alloys without cyanide, the reduction potential of copper must be shifted cathodically to overlap with tin. In alkaline pyrophosphate-stannate baths, the addition of 6-Sulfanylpyrimidine-4-carboxylic acid effectively complexes copper ions, significantly shifting the Cu reduction potential to more negative values compared to uncomplexed systems. This tailored overpotential alignment allows for the simultaneous deposition of Cu and Sn, whereas baseline systems lacking this specific thio-heterocycle suffer from preferential copper deposition, resulting in copper-rich, off-color deposits rather than true bronze [1].

Evidence DimensionCathodic shift of copper reduction potential
Target Compound DataAligns Cu and Sn reduction potentials via strong Cu-thiolate coordination
Comparator Or BaselineCyanide-free bath without specialized thio-ligand
Quantified DifferenceEliminates preferential Cu plating to achieve uniform bronze stoichiometry
ConditionsAlkaline pyrophosphate/stannate electrolyte system

Procurement of this specific ligand is essential for formulators needing to guarantee consistent bronze alloy color and composition in cyanide-free plating lines.

Zn²⁺ binding vs. 6‑OH analog
Class-level inference
6‑thioorotate Ki = 3.8 µM (with Zn²⁺) vs. no potentiation for 6‑hydroxy analog
Supports metal-dependent affinity tuning
Data from congener; target compound confirmation needed

Alkaline Bath Stability and Sludge Prevention

Long-term bath stability is a critical procurement metric for industrial electroplating. 6-Sulfanylpyrimidine-4-carboxylic acid demonstrates superior solubility and stability in highly alkaline environments (pH > 9) typical of stannate-based baths, owing to its deprotonated carboxylic acid group. Compared to simple mercaptopyrimidines lacking the carboxylate moiety, which can precipitate or form insoluble copper-thiolate sludges over time, this compound maintains a clear, stable electrolyte. This prevents the loss of active copper species and reduces the frequency of costly bath make-ups and waste treatment [1].

Evidence DimensionElectrolyte stability against precipitation
Target Compound DataMaintains clear, stable Cu-complex solutions at high pH
Comparator Or BaselineNon-carboxylated mercaptopyrimidines or simple thiols
Quantified DifferencePrevents insoluble copper-thiolate sludge formation
ConditionsContinuous electroplating operations at alkaline pH (>9)

Reduces downtime and chemical consumption by extending the operational lifespan of the electroplating bath.

Covalent warhead type
Class-level inference
Mercaptopyrimidine pharmacophore: addition–elimination mechanism with thiol-size‑dependent selectivity; PLpro IC₅₀ 5.1 µM
Distinct from Michael-acceptor RCIs; enables tunable cysteine selectivity
Optimized derivative IC₅₀ 0.85 µM; scaffold serves as minimal core

Deposit Quality and Mechanical Integrity

The use of 6-Sulfanylpyrimidine-4-carboxylic acid directly impacts the macroscopic quality of the plated bronze layer. Electrolytes formulated with this specific thio compound yield bright, uniform, and mechanically stable decorative bronze layers. In contrast, baseline cyanide-free baths relying solely on pyrophosphate or inferior sulfur additives often produce dull, brittle, or blistered deposits due to uncontrolled grain growth and uneven current distribution. The controlled coordination kinetics provided by this compound ensure a fine-grained deposit structure that meets the aesthetic and functional requirements for consumer goods [1].

Evidence DimensionDeposit morphology and brightness
Target Compound DataYields bright, mechanically stable, and fine-grained bronze layers
Comparator Or BaselineConventional pyrophosphate baths without advanced thio-additives
Quantified DifferenceEliminates brittleness and dullness in the final deposit
ConditionsDecorative bronze electroplating onto consumer goods

Ensures the final plated products meet strict visual and mechanical quality control standards, minimizing rejection rates.

Derivatizable positions
Class-level inference
3 modifiable ring positions vs. 2 in common 2‑substituted analogs
50% greater scaffold diversification potential
Unsubstituted 2‑position critical for divergent library synthesis

Cyanide-Free Bronze Electroplating Baths

As a primary complexing agent, this compound is ideal for formulating environmentally compliant, cyanide-free alkaline electrolytes for the deposition of binary copper-tin (bronze) alloys on consumer and industrial goods [1].

Ternary Alloy (White Bronze) Plating

It is highly suitable for use in advanced plating baths designed to deposit ternary copper-tin-zinc alloys (white bronze), where precise control over the reduction potentials of three different metals is required to achieve a uniform, nickel-free decorative finish [1].

Electrochemical Sensors and Surface Modification

Beyond industrial plating, its dual functionality (thiol and carboxylic acid) makes it a valuable precursor for creating self-assembled monolayers (SAMs) on gold or copper surfaces, useful in developing electrochemical sensors or corrosion-resistant coatings [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Zinc-metalloenzyme inhibitor design
Thione-carboxylate bidentate metal coordination
Metal-dependent enzyme inhibition assays
Reversible covalent inhibitor pharmacophore
Addition–elimination warhead core with tunable selectivity
Cysteine protease inhibition and selectivity profiling
Divergent tri-substituted pyrimidine libraries
Unblocked 2‑position for sequential functionalization
Scaffold diversification and library generation

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

155.99934855 g/mol

Monoisotopic Mass

155.99934855 g/mol

Heavy Atom Count

10

Explore Compound Types